5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylsulfonyl group, a piperazine ring, and a methoxy-substituted pyridinone core. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Cyclopropylsulfonyl Group: This step involves the reaction of cyclopropylamine with a sulfonyl chloride to form the cyclopropylsulfonyl group.
Piperazine Ring Formation: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Coupling Reactions: The cyclopropylsulfonyl group and the piperazine ring are then coupled with a pyridinone derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Methoxy Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one may be investigated for its potential as a pharmacological agent. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The cyclopropylsulfonyl group and the piperazine ring may interact with enzymes or receptors, modulating their activity. The methoxy group and the pyridinone core may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(methylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
- 5-(4-(ethylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
- 5-(4-(propylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
Uniqueness
The uniqueness of 5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one lies in its cyclopropylsulfonyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This difference can lead to variations in reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
5-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-16-10-12(13(23-2)9-14(16)19)15(20)17-5-7-18(8-6-17)24(21,22)11-3-4-11/h9-11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWAFJSGSDCCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.